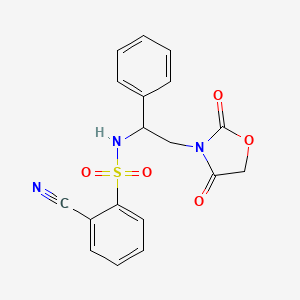

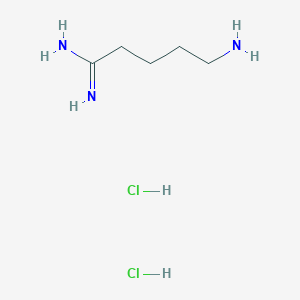

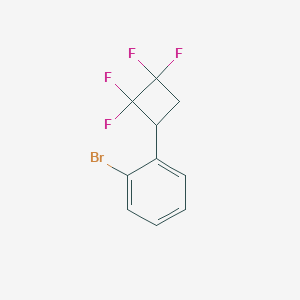

2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study detailed the synthesis of novel benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. Specifically, derivatives such as N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide showed significant activity against non-small cell lung cancer and melanoma cell lines, underlining the potential of benzenesulfonamide derivatives in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).

Photodynamic Therapy Applications

Another study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for photodynamic therapy, a treatment modality for cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Facile Synthesis of Aminobenzoxazoles and Benzimidazoles

The use of N-cyano-N-phenyl-p-toluenesulfonamide as an electrophilic cyanating agent facilitated the synthesis of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives, showcasing the versatility of benzenesulfonamide derivatives in synthesizing heterocyclic compounds with potential biological activity (M. Kasthuri et al., 2015).

Inhibition of Carbonic Anhydrase Isoforms

Research into benzenesulfonamide derivatives also extends to their inhibitory effects on carbonic anhydrase isoforms, crucial for various physiological functions. For example, isoxazole-containing sulfonamides have shown potent inhibitory properties against human carbonic anhydrase II and VII, indicating their therapeutic potential in treating conditions like glaucoma and neuropathic pain (C. Altug et al., 2017).

Propiedades

IUPAC Name |

2-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c19-10-14-8-4-5-9-16(14)27(24,25)20-15(13-6-2-1-3-7-13)11-21-17(22)12-26-18(21)23/h1-9,15,20H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEUUZXTINZHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

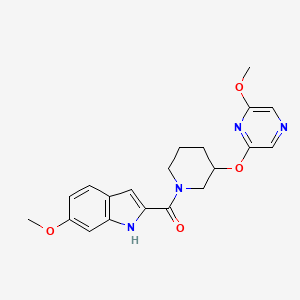

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

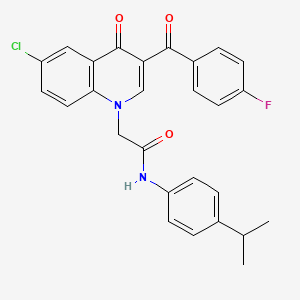

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

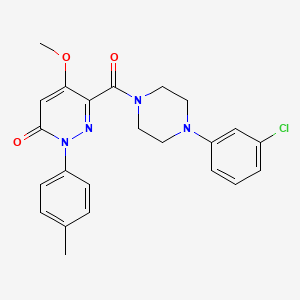

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)